molecular formula C10H15N B6595802 DL-Methamphetamine CAS No. 7632-10-2

DL-Methamphetamine

Cat. No.: B6595802
CAS No.: 7632-10-2
M. Wt: 149.23 g/mol
InChI Key: MYWUZJCMWCOHBA-VIFPVBQESA-N
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Description

Metamfetamine, also known as methamphetamine, is a potent central nervous system stimulant. It is chemically related to amphetamine and is known for its powerful effects on the brain and body. Metamfetamine was first synthesized in 1893 and has been used for various medical and non-medical purposes. It is commonly found in the form of a white, odorless, bitter-tasting crystalline powder that easily dissolves in water or alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing metamfetamine, with two primary routes being the most common:

Industrial Production Methods

Industrial production of metamfetamine often involves large-scale synthesis using the P2P method due to its scalability. The process includes the catalytic reduction of the intermediate formed between P2P and methylamine. This method is more suitable for industrial-scale laboratories and is commonly used in countries like the Netherlands and Belgium .

Chemical Reactions Analysis

Types of Reactions

Metamfetamine undergoes various chemical reactions, including:

    Oxidation: Metamfetamine can be oxidized to form compounds such as norephedrine and phenylacetone.

    Reduction: The reduction of ephedrine or pseudoephedrine to metamfetamine is a common synthetic route.

    Substitution: Metamfetamine can undergo substitution reactions, particularly at the nitrogen atom, to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, red phosphorus with iodine, or aluminum amalgam are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl halides.

Major Products Formed

    Oxidation: Norephedrine, phenylacetone.

    Reduction: Metamfetamine from ephedrine or pseudoephedrine.

    Substitution: Various N-substituted derivatives of metamfetamine.

Scientific Research Applications

Metamfetamine has several scientific research applications, including:

Mechanism of Action

Metamfetamine exerts its effects by entering the brain and triggering the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. It acts as a dopaminergic and adrenergic reuptake inhibitor and, at high concentrations, as a monoamine oxidase inhibitor. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened alertness, energy, and euphoria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Metamfetamine

Metamfetamine is unique due to its high potency and long-lasting effects compared to other stimulants. It has a greater ability to cross the blood-brain barrier, leading to more pronounced central nervous system effects .

Properties

IUPAC Name

(2S)-N-methyl-1-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWUZJCMWCOHBA-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037128
Record name Methamphetamine
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Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methamphetamine
Source Human Metabolome Database (HMDB)
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Boiling Point

212 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-344
Record name d-METHAMPHETAMINE
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Flash Point

9.7 °C (49.5 °F) - closed cup
Details Sigma-Aldrich; Material Safety Data Sheet for S(+)-Methamphetamine solution, Product Number: M-020, Version 5.3 (Revision Date 08/15/2014). Available from, as of November 24, 2015: https://www.sigmaaldrich.com/safety-center.html
Record name d-METHAMPHETAMINE
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Solubility

In water, 0.5 g/mL, Soluble in ethanol, diethyl ether, Miscible with chloroform, 9.28e-01 g/L
Details Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 365
Record name d-METHAMPHETAMINE
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Details Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 365
Record name Methamphetamine
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Mechanism of Action

Methamphetamine enters the brain and triggers a cascading release of norepinephrine, dopamine and serotonin. To a lesser extent methamphetamine acts as a dopaminergic and adrenergic reuptake inhibitor and in high concentrations as a monamine oxidase inhibitor (MAOI). The mechanism of action involved in producing the beneficial behavioral changes seen in hyperkinetic children receiving methamphetamine is unknown., Appears to exert most or all of its effect in the CNS by causing release of biogenic amines, especialy norepinephrine and dopamine, from storage sites in nerve terminals. It may also slow down catecholamine metabolism by inhibiting monoamine oxidase. The toxic effects of methamphetamine on dopamine and serotonergic neurons have recently been linked to the endogenous formation of c-hydroxy dopamine and 5, 7 dihydrotryptamine, respectively. The ability of methamphetamine to both release dopamine and serotonin as well as to inhibit monoamine oxidase activity leads to the non-enzymatic oxidation of dopamine and serotonin. Methamphetamine induced neuronal damage is mediated by the production of free radicals. This drug causes a long lasting depletion of dopamine and serotonin in the striatum and that pre-treatment alteration of this effect by four different antioxidants, as well as an inhibitor of superoxidase dismutase, indicate that oxygen free radicals have a role in methamphetamine induced neurotoxicity.
Details International Programme on Chemical Safety; Poisons Information Monograph: Methamphetamine (PIM 334) (1998) Available from, as of December 6, 2005: https://www.inchem.org/pages/pims.html
Record name Metamfetamine
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Details International Programme on Chemical Safety; Poisons Information Monograph: Methamphetamine (PIM 334) (1998) Available from, as of December 6, 2005: https://www.inchem.org/pages/pims.html
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Impurities

Analysis of illicit preparations of methamphetamine ... revealed presence of significant quantities of zinc and minor amount of titantium.
Details PMID:956745, Lomonte JN et al; J Forensic Sci 21 (3): 575-82 (1976)
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Color/Form

Clear, colorless liquid, White crystalline powder

CAS No.

537-46-2
Record name Methamphetamine
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Record name Methamphetamine
Source Human Metabolome Database (HMDB)
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Melting Point

170-2 °C
Details Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. 3: 185 (1978)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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